

Spectroscopic Data Analysis of (3-Chloropropoxy)benzene: A Technical Guide

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Compound of Interest

Compound Name: (3-Chloropropoxy)benzene

Cat. No.: B1293666

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Introduction

(3-Chloropropoxy)benzene is an organic compound with the chemical formula $C_9H_{11}ClO$. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, consisting of a benzene ring linked to a three-carbon chain containing a chlorine atom via an ether linkage, presents a rich landscape for spectroscopic analysis. Understanding the characteristic spectral signatures of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the 1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data of **(3-Chloropropoxy)benzene**, grounded in the principles of spectroscopic interpretation and supported by experimental data from reliable sources.

Molecular Structure and Spectroscopic Correlation

The structural features of **(3-Chloropropoxy)benzene** are key to interpreting its spectra. The molecule can be divided into two main parts: the aromatic phenyl group and the aliphatic 3-chloropropoxy side chain. The electronegativity of the oxygen and chlorine atoms, the aromatic ring current, and the free rotation around single bonds all influence the chemical environment of each atom and thus their spectroscopic signals.

Figure 1. Chemical structure of **(3-Chloropropoxy)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and integration values in both ^1H and ^{13}C NMR spectra, a detailed picture of the molecular framework can be constructed.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **(3-Chloropropoxy)benzene** provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

Experimental Protocol for ^1H NMR Data Acquisition:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(3-Chloropropoxy)benzene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- **Data Processing:** Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

Data Interpretation:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.28	m	2H	Ar-H (meta)	The aromatic protons are deshielded due to the ring current and typically appear in the 6.5-8.0 ppm region. ^[1]
~6.92	m	3H	Ar-H (ortho, para)	The ortho and para protons are slightly shielded relative to the meta protons due to the electron-donating effect of the ether oxygen.
~4.08	t	2H	O-CH ₂ -CH ₂ -CH ₂ -Cl	Protons on a carbon attached to an electronegative oxygen atom are deshielded and typically appear in the 3-4 ppm range. ^[2] The triplet multiplicity arises from coupling to the adjacent CH ₂ group.
~3.66	t	2H	O-CH ₂ -CH ₂ -CH ₂ -Cl	Protons on a carbon attached

to a chlorine atom are also deshielded, with a typical chemical shift of 40-45 ppm for the carbon.^[3] The protons on this carbon are expected in a similar downfield region. The triplet pattern is due to coupling with the neighboring CH₂ group.

~2.15

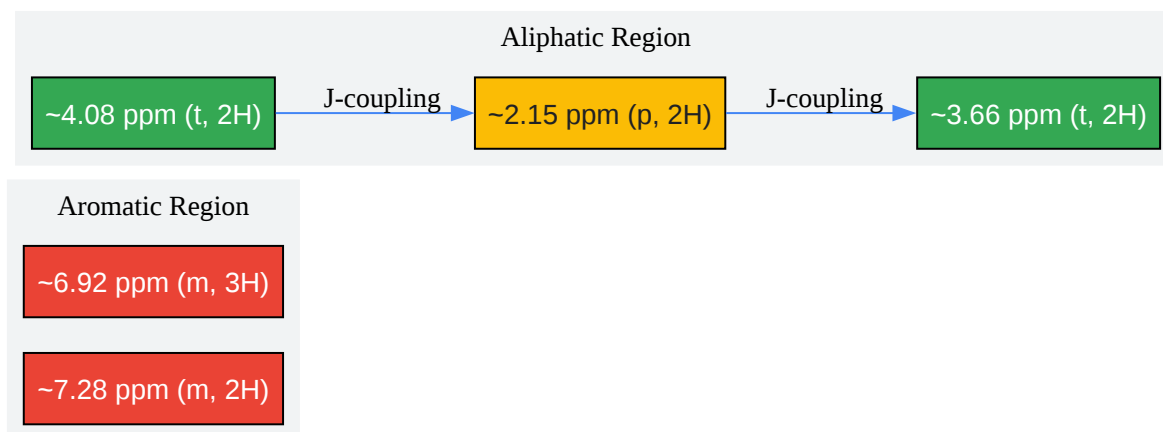
p

2H

O-CH₂-CH₂-CH₂-Cl

These protons are in a more shielded, alkane-like environment and are split into a pentet by the four neighboring protons on the adjacent CH₂ groups.

Note: "m" denotes a multiplet, "t" a triplet, and "p" a pentet.



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Figure 2. ¹H NMR correlation diagram for **(3-Chloropropoxy)benzene**.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Data Acquisition: The protocol is similar to ¹H NMR, but with a wider spectral width (e.g., 0-220 ppm) and typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

Data Interpretation:

Chemical Shift (δ , ppm)	Assignment	Rationale
~159.0	Ar-C (quaternary, C-O)	The aromatic carbon attached to the electronegative oxygen is significantly deshielded.
~129.5	Ar-CH (meta)	Aromatic CH carbons typically resonate in the 125-150 ppm range.[3]
~120.9	Ar-CH (para)	The para carbon is slightly shielded compared to the meta carbons.
~114.5	Ar-CH (ortho)	The ortho carbons are the most shielded of the aromatic CH carbons due to the electron-donating effect of the oxygen.
~67.0	O-CH ₂ -CH ₂ -CH ₂ -Cl	The carbon adjacent to the highly electronegative oxygen atom is deshielded, typically appearing in the 50-65 ppm range for similar environments. [3]
~41.5	O-CH ₂ -CH ₂ -CH ₂ -Cl	The carbon bonded to chlorine is also deshielded, with a characteristic chemical shift in the 40-45 ppm range.[3]

~32.2	O-CH ₂ -CH ₂ -CH ₂ -Cl	The central methylene carbon is in a more alkane-like environment and is the most shielded of the aliphatic carbons, typically appearing in the 16-25 ppm range, but is slightly deshielded by the adjacent electronegative groups. [3]
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition:

- **Sample Preparation:** A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is first recorded and subtracted from the sample spectrum.

Data Interpretation:

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3060, 3040	m	C-H stretch (aromatic)	Aromatic C-H stretching vibrations typically occur above 3000 cm ⁻¹ . [4] [5]
~2960, 2870	s	C-H stretch (aliphatic)	Asymmetric and symmetric stretching vibrations of the CH ₂ groups.
~1600, 1500	s	C=C stretch (aromatic)	Characteristic in-ring C-C stretching vibrations of the benzene ring. [4]
~1245	s	C-O stretch (aryl ether)	Strong absorption due to the stretching of the aryl-O bond.
~750, 690	s	C-H bend (aromatic)	Strong out-of-plane ("oop") bending vibrations characteristic of a monosubstituted benzene ring. [1]
~740	m	C-Cl stretch	The C-Cl stretching vibration typically appears in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition:

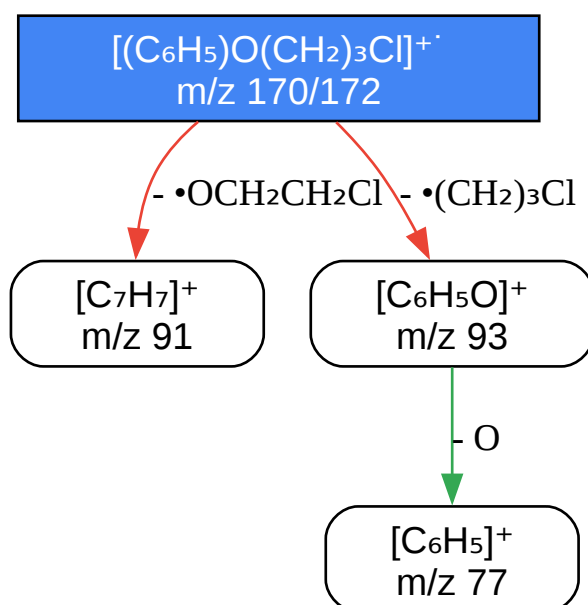
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
- **Ionization:** The molecules are ionized, commonly using Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are separated according to their mass-to-charge ratio (m/z).
- **Detection:** The abundance of each ion is measured.

Data Interpretation:

The mass spectrum of **(3-Chloropropoxy)benzene** will show a molecular ion peak (M^+) and several fragment ion peaks. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).

Major Fragmentation Pathways:

- **Molecular Ion (M^+):** The peak corresponding to the intact molecule. For $\text{C}_9\text{H}_{11}^{35}\text{ClO}$, the m/z will be approximately 170. For $\text{C}_9\text{H}_{11}^{37}\text{ClO}$, the m/z will be approximately 172. The ratio of these peaks will be about 3:1.
- **α -Cleavage:** The most common fragmentation for ethers is the cleavage of the C-C bond adjacent to the oxygen. Loss of a chloropropyl radical would lead to a phenoxy cation at m/z 93.
- **Benzylic-type Cleavage:** Although not strictly benzylic, cleavage at the bond beta to the aromatic ring is common for alkylbenzenes. This would lead to the formation of a tropylium ion or a related C_7H_7^+ species at m/z 91, which is often a very prominent peak in the mass spectra of compounds containing a benzyl group.
- **Loss of a Phenyl Radical:** Fragmentation can also occur with the loss of the phenyl group, leading to a chloropropoxy cation.



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Figure 3. Proposed mass spectral fragmentation of **(3-Chloropropoxy)benzene**.

Conclusion

The combined application of 1H NMR, ^{13}C NMR, IR, and MS provides a comprehensive and unambiguous characterization of **(3-Chloropropoxy)benzene**. Each technique offers complementary information that, when synthesized, confirms the molecular structure and provides a detailed understanding of its chemical properties. This guide serves as a foundational reference for researchers working with this compound, enabling them to confidently identify it and monitor its role in complex chemical transformations.

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